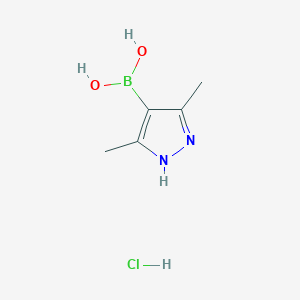

(3,5-Dimethyl-1H-pyrazol-4-yl)boronic acid hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3,5-dimethyl-1H-pyrazol-4-yl)boronic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BN2O2.ClH/c1-3-5(6(9)10)4(2)8-7-3;/h9-10H,1-2H3,(H,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZOICLKAFJMZGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(NN=C1C)C)(O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10BClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40696522 | |

| Record name | (3,5-Dimethyl-1H-pyrazol-4-yl)boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40696522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1162262-39-6 | |

| Record name | Boronic acid, B-(3,5-dimethyl-1H-pyrazol-4-yl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1162262-39-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3,5-Dimethyl-1H-pyrazol-4-yl)boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40696522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Dimethyl-1H-pyrazole-4-boronic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to (3,5-Dimethyl-1H-pyrazol-4-yl)boronic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Pyrazole Moiety in Modern Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and materials science. Its unique electronic properties, metabolic stability, and ability to act as a versatile scaffold for molecular elaboration have cemented its role in the development of a wide array of biologically active compounds.[1] Among the diverse functionalities that can be appended to the pyrazole core, the boronic acid group holds a place of particular distinction. This moiety serves as a linchpin for carbon-carbon bond formation, most notably through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, enabling the construction of complex molecular architectures with remarkable precision.[2]

This technical guide provides a comprehensive overview of a key building block in this chemical space: (3,5-Dimethyl-1H-pyrazol-4-yl)boronic acid hydrochloride . We will delve into its fundamental properties, synthesis, characterization, and pivotal applications, offering field-proven insights and detailed protocols to empower researchers in their synthetic endeavors.

Core Compound Identification and Properties

This compound is a stable, solid-form reagent that provides a direct route to incorporating the 3,5-dimethylpyrazol-4-yl moiety into target molecules.

| Property | Value | Source |

| CAS Number | 1162262-39-6 | |

| Molecular Formula | C₅H₉BN₂O₂ · HCl | |

| Molecular Weight | 176.41 g/mol | |

| Appearance | Solid | |

| SMILES | CC1=NNC(C)=C1B(O)O.Cl | |

| InChI | 1S/C5H9BN2O2.ClH/c1-3-5(6(9)10)4(2)8-7-3;/h9-10H,1-2H3,(H,7,8);1H |

Synthesis and Mechanistic Considerations

The synthesis of this compound typically begins with the readily available precursor, 3,5-dimethylpyrazole. While a specific, detailed protocol for the direct synthesis of the hydrochloride salt is not widely published in peer-reviewed literature, the general synthetic strategy involves two key transformations: the synthesis of 3,5-dimethylpyrazole and its subsequent borylation.

Part 1: Synthesis of 3,5-Dimethylpyrazole

The most common and efficient method for the synthesis of 3,5-dimethylpyrazole is the condensation reaction between acetylacetone and hydrazine.

Experimental Protocol: Synthesis of 3,5-Dimethylpyrazole [1]

Materials:

-

Acetylacetone

-

Hydrazine hydrate or Hydrazine sulfate

-

Ethanol or Water

-

Acid catalyst (e.g., glacial acetic acid)[3]

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve acetylacetone in a suitable solvent such as ethanol or water.

-

Add a catalytic amount of a protic acid, like glacial acetic acid, to the solution.[3]

-

Slowly add hydrazine hydrate or a solution of hydrazine sulfate to the reaction mixture. The reaction can be exothermic, so controlled addition is crucial.

-

Once the addition is complete, heat the mixture to reflux for a period of 3 hours to ensure the completion of the cyclization.

-

After reflux, cool the reaction mixture to room temperature.

-

The product can be isolated by removing the solvent under reduced pressure. The resulting crude 3,5-dimethylpyrazole can be purified by recrystallization or sublimation.

Causality Behind Experimental Choices:

-

The use of an acid catalyst facilitates the initial nucleophilic attack of the hydrazine on the carbonyl carbons of acetylacetone and subsequent dehydration steps.

-

Refluxing ensures the reaction proceeds to completion by providing the necessary activation energy for the cyclization and dehydration steps.

Caption: Synthesis of 3,5-Dimethylpyrazole.

Part 2: Borylation of 3,5-Dimethylpyrazole

The introduction of the boronic acid moiety at the C4 position of the pyrazole ring is the critical step. This is typically achieved through a lithiation-borylation sequence, often starting from a halogenated pyrazole precursor.

Conceptual Protocol: Synthesis of (3,5-Dimethyl-1H-pyrazol-4-yl)boronic acid

Materials:

-

4-Bromo-3,5-dimethylpyrazole

-

Anhydrous solvent (e.g., THF, Diethyl ether)

-

Organolithium reagent (e.g., n-Butyllithium)

-

Trialkyl borate (e.g., Trimethyl borate, Triisopropyl borate)

-

Aqueous acid (for workup)

Procedure:

-

Dissolve 4-bromo-3,5-dimethylpyrazole in an anhydrous solvent under an inert atmosphere (e.g., Argon or Nitrogen) and cool to a low temperature (typically -78 °C).

-

Slowly add an organolithium reagent, such as n-butyllithium, to effect a lithium-halogen exchange, generating the 4-lithiated pyrazole intermediate.

-

To this intermediate, add a trialkyl borate. The borate ester is then formed.

-

Allow the reaction to warm to room temperature.

-

Quench the reaction with an aqueous acid solution to hydrolyze the borate ester, yielding the boronic acid.

-

The hydrochloride salt can then be formed by treating the isolated boronic acid with a solution of hydrogen chloride in a suitable solvent.

Self-Validating System:

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to ensure the complete consumption of the starting material.

-

The final product's identity and purity should be confirmed by NMR spectroscopy and mass spectrometry.

Caption: Borylation of 3,5-Dimethylpyrazole.

Characterization

-

¹H NMR: The spectrum is expected to show singlets for the two methyl groups at the C3 and C5 positions. The chemical shift of the NH proton of the pyrazole ring would likely appear as a broad singlet. The protons of the boronic acid group (-B(OH)₂) would also be present, potentially as a broad singlet, and its chemical shift would be dependent on the solvent and concentration.

-

¹³C NMR: The spectrum would show distinct signals for the methyl carbons and the three carbons of the pyrazole ring. The carbon attached to the boron atom (C4) would likely exhibit a broader signal due to quadrupolar relaxation of the boron nucleus.[1][4]

Applications in Suzuki-Miyaura Cross-Coupling

The primary utility of this compound lies in its application as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. This reaction enables the formation of a carbon-carbon bond between the C4 position of the pyrazole and an sp²-hybridized carbon of an aryl or vinyl halide or triflate.

General Experimental Protocol: Suzuki-Miyaura Coupling [2][5]

Materials:

-

This compound

-

Aryl or vinyl halide/triflate

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent system (e.g., Dioxane/water, Toluene/water, DMF)

Procedure:

-

To a reaction vessel, add this compound, the aryl/vinyl halide/triflate, and a suitable base.

-

Add the solvent system to the mixture.

-

Degas the reaction mixture by bubbling an inert gas (e.g., Argon or Nitrogen) through the solution for 10-15 minutes.

-

Add the palladium catalyst to the degassed mixture.

-

Heat the reaction to the desired temperature (typically between 80-120 °C) and monitor its progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and perform an aqueous workup.

-

The crude product can be purified by column chromatography.

Authoritative Grounding: The choice of catalyst, base, and solvent system is crucial for the success of the Suzuki-Miyaura coupling and often requires optimization depending on the specific substrates used. The use of bulky, electron-rich phosphine ligands on the palladium catalyst can often improve reaction efficiency, especially with challenging substrates.[5]

Caption: Suzuki-Miyaura Cross-Coupling Workflow.

Significance in Drug Discovery and Development

The 3,5-dimethylpyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[6] The ability to readily introduce this moiety via Suzuki-Miyaura coupling using this compound makes it an invaluable tool for drug discovery programs.

For instance, many kinase inhibitors, a critical class of anticancer drugs, feature pyrazole-based scaffolds that interact with the hinge region of the kinase active site.[7][8] The use of this boronic acid allows for the rapid generation of libraries of potential kinase inhibitors for biological screening.[6][9]

Handling and Safety

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is known to cause skin irritation and serious eye damage, and may cause respiratory irritation. Store the compound in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a versatile and valuable reagent for organic synthesis, particularly in the construction of complex molecules for drug discovery and materials science. Its utility in the robust and reliable Suzuki-Miyaura cross-coupling reaction provides a straightforward method for incorporating the biologically significant 3,5-dimethylpyrazole moiety. This guide has provided a comprehensive overview of its properties, synthesis, and applications, with the aim of empowering researchers to effectively utilize this important chemical building block.

References

-

Bekhit, A. A., & Abdel-Aziem, T. (2004). Design, synthesis and biological evaluation of some pyrazole derivatives as anti-inflammatory-antimicrobial agents. Bioorganic & Medicinal Chemistry, 12(8), 1935–1945. [Link]

-

Hu, C., Gao, Y., & Du, W. (2016). Design, Synthesis, and Biological Evaluation of Pyrazole Derivatives. Chemical Biology & Drug Design, 87(5), 673–679. [Link]

-

Düfert, M. A., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877-12885. [Link]

-

El-Bahy, Z. M., et al. (2022). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. RSC Advances, 12(48), 31235-31256. [Link]

-

Lv, X.-H., et al. (2021). Design, synthesis, and biological evaluation of pyrazole derivatives containing acetamide bond as potential BRAF V600E inhibitors. Bioorganic & Medicinal Chemistry, 48, 116409. [Link]

-

Bavetsias, V., et al. (2016). 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition. Bioorganic & Medicinal Chemistry Letters, 26(1), 246-251. [Link]

-

MySkinRecipes. ((1,3,5-Trimethyl-1H-pyrazol-4-yl)boronic acid). [Link]

-

MDPI. (A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives). [Link]

-

MDPI. (The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies). [Link]

-

MDPI. (Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review). [Link]

-

International Journal of Pharmaceutical Sciences and Research. (SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES). [Link]

-

GlobalChemMall. (this compound). [Link]

-

PubChemLite. (3,5-dimethyl-1h-pyrazole-4-boronic acid hydrochloride). [Link]

-

Royal Society of Chemistry. ([Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.). [Link]

- Google Patents. (Method for preparing 3.5-dimethylpyrazole).

-

TSI Journals. (SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES). [Link]

-

JOCPR. (Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives). [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. ijpsr.com [ijpsr.com]

- 3. CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]

- 4. Design, synthesis and biological evaluation of some pyrazole derivatives as anti-inflammatory-antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Biological Evaluation of Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological evaluation of pyrazole derivatives containing acetamide bond as potential BRAFV600E inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. (1,3,5-Trimethyl-1H-pyrazol-4-yl)boronic acid [myskinrecipes.com]

- 8. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

(3,5-Dimethyl-1H-pyrazol-4-yl)boronic acid hydrochloride molecular weight

An In-depth Technical Guide to (3,5-Dimethyl-1H-pyrazol-4-yl)boronic acid hydrochloride: Properties, Synthesis, and Applications in Drug Discovery

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound, a versatile heterocyclic building block. Tailored for researchers, medicinal chemists, and professionals in drug development, this document elucidates the compound's fundamental properties, synthesis, and critical applications, with a focus on enabling advanced chemical synthesis and accelerating therapeutic innovation.

Executive Summary

Heterocyclic compounds form the backbone of modern medicinal chemistry, with pyrazole derivatives being particularly prominent due to their wide spectrum of biological activities.[1] this compound has emerged as a key intermediate, primarily utilized in palladium-catalyzed cross-coupling reactions to forge complex molecular architectures. Its unique combination of a reactive boronic acid moiety and a medicinally relevant pyrazole core makes it an invaluable tool for constructing novel carbon-carbon bonds in the synthesis of potential drug candidates.[2] This guide details the essential physicochemical properties, provides a validated synthetic framework, outlines robust analytical protocols, and explores its strategic application in contemporary drug discovery workflows.

Core Physicochemical Properties

A precise understanding of a reagent's properties is fundamental to its effective application. The key characteristics of this compound are summarized below. The molecular weight of the hydrochloride salt is a critical parameter for stoichiometric calculations in reaction planning.

| Property | Value | Source |

| Molecular Weight | 176.41 g/mol | [3] |

| CAS Number | 1162262-39-6 | [3] |

| Molecular Formula | C₅H₉BN₂O₂ · HCl | [3] |

| Appearance | Solid | [3] |

| Storage | Inert atmosphere, 2-8°C | [4] |

The non-hydrochloride form, (3,5-dimethyl-1H-pyrazol-4-yl)boronic acid, has a molecular weight of 139.95 g/mol .[5] The hydrochloride salt is often preferred for its improved stability and handling characteristics.

Synthesis and Mechanistic Insights

The synthesis of pyrazole derivatives is a well-established process in organic chemistry. The formation of the 3,5-dimethylpyrazole core typically involves the condensation of acetylacetone (a 1,3-dicarbonyl compound) with a hydrazine source.[6][7] Subsequent functionalization at the 4-position introduces the boronic acid group.

General Synthetic Workflow

The general pathway involves two key transformations: pyrazole formation and subsequent borylation. While specific conditions for the title compound may be proprietary, the following represents a chemically sound and widely practiced approach for analogous structures.

Caption: Generalized synthetic workflow for pyrazole boronic acids.

Causality Behind Choices:

-

Step 1: The condensation reaction is highly efficient and regioselective, driven by the formation of a stable five-membered aromatic ring. Ethanol is a common solvent, facilitating the reaction without competing side reactions.[6]

-

Step 2: Direct C-H borylation is a modern, atom-economical method. Transition metal catalysts (like Iridium or Palladium) are chosen for their ability to selectively activate the C-H bond at the 4-position of the pyrazole ring, which is electronically favored for electrophilic substitution.

-

Step 3: The pinacol ester form of the boronic acid is often isolated as it is more stable and easier to purify than the free boronic acid.[8] Subsequent hydrolysis under acidic conditions (using HCl) simultaneously removes the protecting group and forms the desired hydrochloride salt, enhancing stability for storage.

Applications in Drug Discovery & Chemical Synthesis

The primary utility of this compound is as a substrate in Suzuki-Miyaura cross-coupling reactions. This Nobel Prize-winning reaction is one of the most powerful and versatile methods for forming carbon-carbon bonds, a cornerstone of modern drug synthesis.[2][9]

Role in Suzuki-Miyaura Cross-Coupling

The boronic acid group serves as the organoboron component, which, in the presence of a palladium catalyst and a base, couples with an organohalide (Ar-X). This enables the direct connection of the pyrazole ring to other aromatic or aliphatic systems.

Caption: Application in Suzuki-Miyaura cross-coupling reactions.

The pyrazole motif itself is a "privileged scaffold" in medicinal chemistry, found in numerous FDA-approved drugs. Its presence can confer desirable properties such as metabolic stability, hydrogen bonding capability, and potent interactions with biological targets.[1] Therefore, using this reagent allows for the rapid generation of diverse libraries of novel pyrazole-containing compounds for biological screening.

Experimental Protocols

The following protocols are designed to be self-validating and are grounded in established chemical principles, ensuring reproducibility and reliability.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a typical setup for coupling the title compound with an aryl bromide.

Objective: To synthesize a 4-aryl-3,5-dimethyl-1H-pyrazole derivative.

Materials:

-

This compound (1.2 eq)

-

Aryl bromide (1.0 eq)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

-

Base (e.g., K₂CO₃, 3.0 eq)

-

Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

-

Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon line

Procedure:

-

Inert Atmosphere: Assemble the flask and condenser, and purge the system with an inert gas (Nitrogen or Argon) for 10-15 minutes. Maintaining an inert atmosphere is crucial as the palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen.

-

Reagent Addition: To the flask, add the aryl bromide, this compound, base, and palladium catalyst.

-

Solvent Addition: Add the degassed solvent mixture via syringe. The use of a mixed aqueous/organic solvent system is common as it effectively dissolves both the organic substrates and the inorganic base.

-

Reaction: Heat the mixture to 80-100°C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. The aqueous washes remove the inorganic salts (base) and any remaining water-soluble impurities.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure coupled product.

Protocol 2: Quality Control by Reverse-Phase HPLC

Boronic acids and their esters are susceptible to hydrolysis, which can complicate purity analysis.[8] This method is optimized to minimize on-column degradation.

Objective: To determine the purity of a boronic acid pinacol ester precursor or the final product without inducing hydrolysis.

Instrumentation & Columns:

-

HPLC system with UV detector

-

Column: A passivated C18 column (e.g., XTerra MS C18) is recommended to reduce interaction with the Lewis acidic boron atom.[8]

Chromatographic Conditions:

-

Mobile Phase A: Water

-

Mobile Phase B: Acetonitrile

-

Gradient: Start with a higher organic percentage (e.g., 30-40% B) and ramp up as needed. Avoid acidic modifiers like formic acid if possible, as they can accelerate hydrolysis on some stationary phases.[8]

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 2-5 µL

-

Detector Wavelength: 254 nm

Sample Preparation (Critical Step):

-

Solvent Choice: Dissolve the sample in an aprotic solvent such as acetonitrile or THF.[8] Avoid protic solvents like methanol or water, which will cause rapid hydrolysis of the boronic ester to the corresponding boronic acid, leading to inaccurate purity readings.

-

Concentration: Prepare a sample at approximately 1 mg/mL.

-

Analysis: Inject immediately after preparation to minimize degradation in solution.

Trustworthiness: This protocol is self-validating because it directly addresses the known instability of the analyte. By using an aprotic diluent and a recommended inert stationary phase, it provides a more accurate assessment of the true sample purity, preventing the analytical method itself from becoming a source of impurities.

Conclusion

This compound is a high-value chemical tool with a molecular weight of 176.41 g/mol .[3] Its utility is firmly established in the synthesis of complex organic molecules, driven by its efficiency in robust and versatile Suzuki-Miyaura cross-coupling reactions. For scientists in drug discovery and process development, a thorough understanding of its properties, handling, and application in validated protocols is essential for leveraging its full potential. This guide provides the foundational knowledge and practical insights required to successfully integrate this powerful building block into innovative research programs.

References

-

GlobalChemMall. This compound. Available at: [Link]

-

Gomes, P., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. Available at: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Chemistry of Pyrazole Boronic Acids: Applications and Sourcing. Available at: [Link]

-

Supplementary Information. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. Available at: [Link]

-

TSI Journals. (2014). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. International Journal of Chemistry, 12(1). Available at: [Link]

- Google Patents. CN1482119A - Method for preparing 3.5-dimethylpyrazole.

-

Kamal, A., et al. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 26(11), 3143. Available at: [Link]

-

ResearchGate. (2010). Representative Chromatogram of spiked Pyrazole boronic pinacol ester (1). Available at: [Link]

-

PubChem. 1-Methyl-1H-pyrazole-4-boronic acid. Available at: [Link]

Sources

- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. 3,5-Dimethyl-1H-pyrazole-4-boronic acid hydrochloride AldrichCPR 1162262-39-6 [sigmaaldrich.com]

- 4. 1256346-38-9|(1H-Pyrazol-4-yl)boronic acid hydrochloride|BLD Pharm [bldpharm.com]

- 5. (3,5-Dimethyl-1H-pyrazol-4-yl)boronic acid Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]

- 6. tsijournals.com [tsijournals.com]

- 7. CN1482119A - Method for preparing 3.5-dimethylpyrazole - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

(3,5-Dimethyl-1H-pyrazol-4-yl)boronic acid hydrochloride chemical properties

An In-Depth Technical Guide to (3,5-Dimethyl-1H-pyrazol-4-yl)boronic acid hydrochloride: Properties, Synthesis, and Applications in Modern Drug Discovery

Introduction: A Versatile Building Block for Medicinal Chemistry

This compound is a specialized chemical reagent that stands at the intersection of heterocyclic chemistry and organometallic synthesis. Its structure is deceptively simple, yet it combines two features of profound importance in modern drug discovery: the 3,5-dimethylpyrazole core and a boronic acid functional group. The pyrazole ring is a well-established pharmacophore found in a multitude of approved drugs and clinical candidates, prized for its metabolic stability and ability to engage in critical hydrogen bonding interactions with biological targets.[1][2] The boronic acid moiety serves as a versatile synthetic handle, most notably for the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which enables the efficient construction of carbon-carbon bonds.[3]

This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals, delving into the compound's core chemical properties, synthesis, reactivity, and strategic applications. The focus is not merely on protocols but on the underlying chemical principles and the rationale that governs its use in the laboratory.

Section 1: Physicochemical and Structural Characteristics

The utility of any chemical reagent begins with a firm understanding of its fundamental properties. This compound is a solid material whose stability and handling are dictated by its structure.[4] The hydrochloride salt form enhances its stability and shelf-life compared to the free boronic acid, which can be prone to dehydration to form boroxines.

Table 1: Core Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| CAS Number | 1162262-39-6 | [4] |

| Molecular Formula | C₅H₁₀BClN₂O₂ | [4] |

| Molecular Weight | 176.41 g/mol | [4] |

| Physical Form | Solid | [4] |

| Storage Conditions | Inert atmosphere, store in freezer (-20°C) |[4] |

The molecule's structure features a planar pyrazole ring substituted with two methyl groups at the 3 and 5 positions. These methyl groups can influence the molecule's solubility and steric profile, which can be a critical factor in its subsequent reactions. The boronic acid group, -B(OH)₂, is located at the 4-position, making it an ideal participant in cross-coupling reactions.

Section 2: Synthesis and Purification

The synthesis of pyrazole boronic acids typically involves the borylation of a corresponding halo-pyrazole. A common and robust strategy is the lithium-halogen exchange of a protected 4-iodopyrazole followed by reaction with a borate ester and subsequent acidic workup to yield the boronic acid. The N-H of the pyrazole is often protected during this sequence (e.g., with a Boc or THP group) to prevent side reactions.

Representative Synthetic Workflow

The following protocol is a representative, multi-step procedure based on established chemical principles for the synthesis of similar compounds.[5]

Experimental Protocol: Synthesis

-

Protection: Dissolve 3,5-dimethyl-4-iodopyrazole (1.0 eq) in dichloromethane (DCM). Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP). Stir at room temperature for 12-16 hours until TLC analysis indicates complete consumption of the starting material. Purify the N-Boc protected intermediate by column chromatography.

-

Borylation: Under an inert atmosphere (Argon or Nitrogen), dissolve the N-Boc-3,5-dimethyl-4-iodopyrazole (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78°C. Add n-butyllithium (n-BuLi, 1.05 eq) dropwise, maintaining the temperature below -70°C. Stir for 1 hour. To this solution, add triisopropyl borate (B(OiPr)₃, 1.2 eq) dropwise. Allow the reaction to slowly warm to room temperature and stir overnight.

-

Hydrolysis and Deprotection: Cool the reaction mixture to 0°C and quench by the slow addition of 2M hydrochloric acid (HCl). Stir vigorously for 2-4 hours. The acidic conditions hydrolyze the boronate ester and cleave the Boc protecting group simultaneously.

-

Isolation and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/ether mixture containing HCl, to yield the final hydrochloride salt.

Section 3: Core Reactivity - The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions.[3][6] This reaction forms a carbon-carbon bond between the pyrazole ring and an aryl, heteroaryl, or vinyl halide/triflate, a transformation that is fundamental to the construction of complex molecules in drug discovery.[7][8]

The Catalytic Cycle

The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and must be optimized for the specific substrates being used.

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl/vinyl halide (R-X) to form a Pd(II) complex.

-

Transmetalation: The boronic acid, activated by a base (e.g., K₂CO₃, Cs₂CO₃), transfers its organic group (the pyrazole) to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond (R-Pyrazole) and regenerating the active Pd(0) catalyst.

// Input and Output nodes node [shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF", fontsize=10]; aryl_halide [label="Ar-X"]; boronic_acid [label="Pyrazole-B(OH)₂\n+ Base"]; product [label="Ar-Pyrazole"];

// Edges connecting inputs/outputs aryl_halide -> pd_add [style=dashed, color="#EA4335"]; boronic_acid -> pd_trans [style=dashed, color="#FBBC05"]; pd_trans -> product [style=dashed, color="#34A853"]; } enddot Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: To a reaction vial, add the aryl halide (1.0 eq), this compound (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

-

Solvent Addition: Evacuate and backfill the vial with an inert gas (Argon or Nitrogen). Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., Dioxane/H₂O or Toluene/Ethanol/H₂O).

-

Heating and Monitoring: Seal the vial and heat the reaction mixture to the desired temperature (typically 80-110°C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

Section 4: Applications in Medicinal Chemistry and Drug Discovery

The true value of this reagent lies in its role as a strategic building block for creating libraries of novel compounds for biological screening.[9] The 3,5-dimethylpyrazole moiety is a privileged scaffold, meaning it appears in many biologically active compounds and is known to have favorable drug-like properties.[2] By coupling this pyrazole boronic acid with a diverse set of aryl or heteroaryl halides, medicinal chemists can rapidly generate hundreds or thousands of unique molecules. This process is central to the hit-finding and lead-optimization stages of drug discovery.

Section 5: Handling, Storage, and Safety Protocols

As with any laboratory chemical, proper handling and storage are paramount to ensure safety and maintain the reagent's integrity.

Hazard Profile: This compound is associated with the following hazards:

-

H302/H332: Harmful if swallowed or if inhaled.[4]

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

Recommended Safety and Handling Procedures:

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust.[10]

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[10][11]

-

Handling: Avoid creating dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the handling area.[12]

-

Storage: Store the container tightly sealed in a dry, cool, and well-ventilated place. For long-term stability, store under an inert atmosphere in a freezer at -20°C.[4] The material is air-sensitive and should be handled accordingly.[11]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11]

Conclusion

This compound is more than just a chemical; it is an enabling tool for innovation in organic synthesis and medicinal chemistry. Its well-defined structure, predictable reactivity in the powerful Suzuki-Miyaura coupling, and incorporation of the drug-like pyrazole scaffold make it a highly valuable building block. For researchers aiming to synthesize novel molecular architectures for therapeutic applications, a thorough understanding of this reagent's properties, handling, and reaction mechanisms is essential for success.

References

-

GlobalChemMall. (n.d.). This compound. Retrieved from GlobalChemMall. [Link]

-

precisionFDA. (n.d.). PYRAZOLE-4-BORONIC ACID HYDROCHLORIDE. Retrieved from precisionFDA. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Pyrazole Boronic Acids: Applications and Sourcing. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from Organic Chemistry Portal. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 47(26), 4695-4698. [Link]

-

Fernandes, C., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

- Google Patents. (2020). Synthesis method of pyrazole-4-boronic acid pinacol ester. CN110698506A.

-

Janeba, Z., et al. (2021). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry, 19(2), 293-301. [Link]

-

Ansari, A., et al. (2017). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Current Bioactive Compounds, 13(3), 205-217. [Link]

-

ResearchGate. (n.d.). Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl boronic acids. Retrieved from ResearchGate. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. 3,5-DiMethyl-1H-pyrazole-4-boronic acid, hydrochloride | 1162262-39-6 [amp.chemicalbook.com]

- 5. CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]

- 6. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. chemimpex.com [chemimpex.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. fishersci.com [fishersci.com]

- 12. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

Introduction: The Strategic Value of Pyrazole Boronic Acids in Modern Drug Discovery

An In-Depth Technical Guide to the Synthesis of (3,5-Dimethyl-1H-pyrazol-4-yl)boronic acid hydrochloride

In the landscape of medicinal chemistry, pyrazole derivatives are foundational scaffolds, integral to a wide array of therapeutic agents due to their metabolic stability and versatile hydrogen bonding capabilities.[1][2] When functionalized with a boronic acid moiety, these heterocycles are transformed into powerful building blocks for synthetic chemists.[3][4] The boronic acid group, especially when protected as a pinacol ester, is an exceptional substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[5][6] This Nobel Prize-winning reaction is a cornerstone of modern organic synthesis, enabling the precise and efficient formation of carbon-carbon bonds to construct complex molecular architectures from simpler precursors.[7]

This compound is a key reagent that allows for the direct incorporation of the 3,5-dimethylpyrazole unit into target molecules. This is particularly valuable in the development of kinase inhibitors and other targeted therapies where the pyrazole core can serve as a crucial pharmacophore.[8][9] This guide provides a detailed, field-proven pathway for its synthesis, emphasizing the chemical rationale behind each procedural step and offering a robust, self-validating protocol for researchers, scientists, and drug development professionals.

Strategic Synthesis Pathway: From Pyrazole to Boronic Acid

The synthesis of this compound is most reliably achieved through a multi-step sequence starting from the commercially available 3,5-dimethylpyrazole. The chosen pathway prioritizes regioselectivity, scalability, and the isolation of stable intermediates. The core strategy involves three key transformations:

-

Electrophilic Iodination: Introduction of an iodine atom at the C4 position of the pyrazole ring. This step is critical as it installs a versatile handle for the subsequent borylation. The C-I bond is sufficiently reactive for both metal-halogen exchange and palladium-catalyzed processes.

-

Lithiation and Borylation: Conversion of the 4-iodopyrazole to a boronic acid derivative. This is accomplished via a low-temperature halogen-metal exchange followed by quenching with a boron electrophile. This method offers high efficiency and control.[10] The formation of a pinacol ester intermediate is favored to enhance stability and simplify purification.[5][7]

-

Deprotection and Salt Formation: Hydrolysis of the pinacol ester to the free boronic acid, followed by treatment with hydrochloric acid to yield the final, stable hydrochloride salt.

This sequence is designed to be a self-validating system. The successful synthesis and purification of each intermediate provide a reliable foundation for the subsequent step, minimizing downstream complications and ensuring a high-purity final product.

Visualizing the Synthesis Workflow

The following diagram outlines the complete synthetic transformation from the starting material to the final product.

Caption: Synthetic pathway for (3,5-Dimethyl-1H-pyrazol-4-yl)boronic acid HCl.

Detailed Experimental Protocols

Part 1: Synthesis of 4-Iodo-3,5-dimethyl-1H-pyrazole

The C4 position of the pyrazole ring is electron-rich and thus susceptible to electrophilic substitution.[1] N-Iodosuccinimide (NIS) is an effective and easy-to-handle electrophilic iodinating agent that provides high regioselectivity for the C4 position in this substrate.[11][12]

Methodology:

-

To a solution of 3,5-dimethylpyrazole (1.0 eq) in acetonitrile (MeCN, ~0.5 M), add N-iodosuccinimide (1.1 eq) portion-wise at room temperature over 15 minutes.

-

Stir the resulting mixture at room temperature for 12-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Redissolve the residue in ethyl acetate and wash sequentially with 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution to quench any remaining iodine, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a hexane/ethyl acetate mixture to afford 4-iodo-3,5-dimethyl-1H-pyrazole as a white to off-white solid.

Part 2: Synthesis of (3,5-Dimethyl-1H-pyrazol-4-yl)boronic acid pinacol ester

This transformation utilizes a halogen-metal exchange reaction, a cornerstone of organometallic chemistry. The use of n-butyllithium (n-BuLi) at cryogenic temperatures (-78 °C) efficiently generates a 4-lithiated pyrazole intermediate.[10][12] This highly reactive species is then trapped with isopropoxyboronic acid pinacol ester to form the stable boronate ester. The low temperature is crucial to prevent side reactions and decomposition of the lithiated intermediate.

Methodology:

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon), add 4-iodo-3,5-dimethyl-1H-pyrazole (1.0 eq) and dissolve in anhydrous tetrahydrofuran (THF, ~0.2 M).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add n-butyllithium (1.1 eq, typically 2.5 M in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the mixture at -78 °C for 1 hour.

-

To this solution, add isopropoxyboronic acid pinacol ester (1.2 eq) dropwise, again maintaining the temperature below -70 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extract the mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel to yield the desired pinacol ester.

Part 3: Synthesis of this compound

The final step involves the acid-catalyzed hydrolysis of the pinacol ester to the free boronic acid. In the same step, the hydrochloric acid protonates one of the pyrazole's nitrogen atoms, leading to the precipitation of the stable hydrochloride salt. This salt form often exhibits improved crystallinity and handling properties compared to the free boronic acid.

Methodology:

-

Dissolve the (3,5-Dimethyl-1H-pyrazol-4-yl)boronic acid pinacol ester (1.0 eq) in a mixture of acetone and water (e.g., 4:1 v/v).

-

Add concentrated hydrochloric acid (2.0-3.0 eq) to the solution.

-

Stir the mixture at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

-

If precipitation does not occur spontaneously, cool the mixture in an ice bath and scratch the inside of the flask to induce crystallization.

-

Collect the resulting solid by vacuum filtration.

-

Wash the filter cake with a small amount of cold acetone or diethyl ether to remove impurities.

-

Dry the solid under vacuum to yield this compound as a stable, crystalline solid.

Quantitative Data Summary

The following table summarizes expected outcomes for this synthetic sequence. Yields and purity are representative and may vary based on reaction scale and purification efficacy.

| Step | Starting Material | Key Reagents | Product | Expected Yield | Purity (Post-Purification) |

| 1 | 3,5-Dimethylpyrazole | N-Iodosuccinimide (NIS) | 4-Iodo-3,5-dimethyl-1H-pyrazole | 80-90% | >98% |

| 2 | 4-Iodo-3,5-dimethyl-1H-pyrazole | n-BuLi, Isopropoxyboronic acid pinacol ester | (3,5-Dimethyl-1H-pyrazol-4-yl)boronic acid pinacol ester | 65-75% | >97% |

| 3 | Boronic acid pinacol ester | Hydrochloric Acid (HCl) | This compound | 85-95% | >98% |

Conclusion and Field-Proven Insights

The described three-step synthesis provides a robust and reproducible pathway to this compound. The choice to proceed via a 4-iodo intermediate offers significant advantages in reactivity for the crucial borylation step. Furthermore, the isolation of the stable pinacol ester intermediate allows for a convenient purification and storage point before committing to the final salt formation.

For researchers in drug development, the reliability of this protocol ensures a consistent supply of this high-value building block. Characterization at each stage by ¹H NMR, ¹³C NMR, and mass spectrometry is essential to validate the structure and confirm purity, thereby upholding the principles of a self-validating and trustworthy synthetic system. The final hydrochloride salt is well-suited for use in subsequent Suzuki-Miyaura coupling reactions, opening the door to a vast chemical space of novel, pyrazole-containing molecules for therapeutic exploration.

References

- Source: Google Patents (CN109896434A)

-

Title: The Chemistry of Pyrazole Boronic Acids: Applications and Sourcing Source: NINGBO INNO PHARMCHEM CO.,LTD. Blog URL: [Link]

-

Title: Copper-Catalyzed Aminoboration from Hydrazones To Generate Borylated Pyrazoles Source: Organic Letters URL: [Link]

-

Title: Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

-

Title: Palladium-Catalyzed Coupling of Pyrazole Triflates with Arylboronic Acids Source: The Journal of Organic Chemistry URL: [Link]

-

Title: Borylation directed borylation of N-alkyl anilines using iodine activated pyrazaboles Source: Dalton Transactions URL: [Link]

-

Title: Palladium-catalyzed coupling of pyrazole triflates with arylboronic acids Source: PubMed URL: [Link]

-

Title: Copper-Catalyzed Aminoboration from Hydrazones To Generate Borylated Pyrazoles Source: ACS Publications URL: [Link]

-

Title: Leveraging Suzuki-Miyaura Coupling with Pyrazole-3-Boronic Acid: A Strategic Approach Source: NINGBO INNO PHARMCHEM CO.,LTD. Blog URL: [Link]

-

Title: The Role of Pyrazole Boronic Acids in Modern Drug Discovery Source: NINGBO INNO PHARMCHEM CO.,LTD. Blog URL: [Link]

- Source: Google Patents (CN105669733A)

-

Title: Borylation of pyrazole and its derivatives. Source: ResearchGate URL: [Link]

-

Title: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation Source: NIH National Center for Biotechnology Information URL: [Link]

-

Title: Copper-Catalyzed Aminoboration from Hydrazones To Generate Borylated Pyrazoles Source: ACS Publications URL: [Link]

-

Title: Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles Source: Canadian Journal of Chemistry URL: [Link]

-

Title: Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids Source: NIH National Center for Biotechnology Information URL: [Link]

-

Title: The Precision of Pyrazoles: Harnessing 4-Pyrazoleboronic Acid Pinacol Ester in Synthesis Source: NINGBO INNO PHARMCHEM CO., LTD. Blog URL: [Link]

-

Title: Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions Source: NIH National Center for Biotechnology Information URL: [Link]

-

Title: Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles Source: ResearchGate URL: [Link]

-

Title: Synthesis, Reactions and Medicinal Uses of Pyrazole Source: Pharmaguideline URL: [Link]

-

Title: View of the interaction between the clathrated 3,5-dimethylpyrazole molecule and the [TpMe2]Li(pz) complex. Source: ResearchGate URL: [Link]

-

Title: Mastering Organic Synthesis: The Utility of Pyrazole Boronic Acid Pinacol Ester Source: NINGBO INNO PHARMCHEM CO.,LTD. Blog URL: [Link]

-

Title: Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications Source: NIH National Center for Biotechnology Information URL: [Link]

-

Title: Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications Source: MDPI URL: [Link]

-

Title: Synthesis of 4-iodopyrazoles: A Brief Review Source: ResearchGate URL: [Link]

-

Title: Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives Source: International Journal of Pharmaceutical Sciences Review and Research URL: [Link]

-

Title: Directed (ortho) Metallation Source: University of Illinois Urbana-Champaign URL: [Link]

-

Title: Lithiation of substituted pyrazoles. Synthesis of isomerically pure 1,3-, 1,3,5-, and 1,5-substituted pyrazoles Source: The Journal of Organic Chemistry URL: [Link]

-

Title: Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction Source: Arkivoc URL: [Link]

-

Title: SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES Source: TSI Journals URL: [Link]

- Source: Google Patents (CN114380853A)

-

Title: How to purify boronic acids/boronate esters? Source: ResearchGate URL: [Link]

-

Title: [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Source: The Royal Society of Chemistry URL: [Link]

Sources

- 1. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. nbinno.com [nbinno.com]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. chemimpex.com [chemimpex.com]

- 10. CN105669733A - Synthetic method of 1-methyl-1H-pyrazole-3-boronic acid pinacol ester - Google Patents [patents.google.com]

- 11. benchchem.com [benchchem.com]

- 12. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Suzuki-Miyaura Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Cornerstone of Modern Synthesis

The Suzuki-Miyaura cross-coupling reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, has become an indispensable tool in modern organic synthesis since its discovery by Akira Suzuki and Norio Miyaura in 1979.[1][2] Its significance was formally recognized with the 2010 Nobel Prize in Chemistry, awarded to Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi for their contributions to palladium-catalyzed cross-couplings in organic synthesis.[2][3] This reaction's prominence, particularly in the pharmaceutical industry, stems from its remarkable functional group tolerance, mild reaction conditions, and the use of readily available and relatively non-toxic organoboron reagents.[1][4] The Suzuki-Miyaura coupling is widely employed to synthesize a variety of organic compounds, including polyolefins, styrenes, and substituted biphenyls, which are common structural motifs in pharmaceuticals and advanced materials.[2][5]

This guide provides a comprehensive technical overview of the Suzuki-Miyaura reaction, delving into its core mechanism, the critical roles of its components, practical experimental protocols, and its profound impact on drug discovery and development.

The Core Mechanism: A Palladium-Catalyzed Symphony

The generally accepted mechanism of the Suzuki-Miyaura cross-coupling reaction is a catalytic cycle centered around a palladium complex that shuttles between the Pd(0) and Pd(II) oxidation states.[3] This elegant cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[6][7]

The Catalytic Cycle

The catalytic cycle begins with an active Pd(0) species, which is often generated in situ from a Pd(II) precatalyst.[3]

-

Oxidative Addition: The cycle initiates with the oxidative addition of an organic halide (or pseudohalide, such as a triflate) to the Pd(0) complex.[8] This step, which is often rate-determining, involves the insertion of the palladium atom into the carbon-halogen bond, forming a square-planar Pd(II) intermediate.[1][3] The reactivity of the organic halide in this step generally follows the order: I > OTf > Br >> Cl.[2] Electron-rich ligands on the palladium center facilitate this step, which is particularly important for less reactive electrophiles like aryl chlorides.[3][9]

-

Transmetalation: Following oxidative addition, the transmetalation step occurs, where the organic group from the organoboron reagent is transferred to the palladium(II) complex.[7] This is a crucial step where the base plays a pivotal role. The base activates the organoboron species, typically a boronic acid, by forming a more nucleophilic boronate "ate" complex.[10][11] This activated boronate then reacts with the Pd(II) halide complex, displacing the halide and forming a new diorganopalladium(II) intermediate.[10] While the exact mechanism of transmetalation is still a subject of investigation, the formation of this boronate species is widely considered essential for the reaction to proceed efficiently.[2][12]

-

Reductive Elimination: The final step of the catalytic cycle is reductive elimination.[6] In this step, the two organic groups on the diorganopalladium(II) complex couple to form the desired carbon-carbon bond in the product.[7] This process regenerates the catalytically active Pd(0) species, which can then enter another catalytic cycle.[3] Bulky ligands on the palladium catalyst can promote this step.[3]

Key Reaction Components: A Deeper Dive

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the careful selection of each component.[1]

The Palladium Catalyst System

The choice of the palladium catalyst is critical for achieving high yields and reaction efficiency.[13] The catalyst system consists of a palladium source (precatalyst) and, typically, a stabilizing ligand.

-

Palladium Precursors: Common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.[6] Pd(II) salts like Pd(OAc)₂ are often used and require reduction to the active Pd(0) species in situ, which can be achieved by the phosphine ligand or through homocoupling of the boronic acid.[3]

-

Ligands: Ligands play a crucial role in stabilizing the palladium catalyst and modulating its reactivity.[6] Electron-rich and sterically bulky phosphine ligands are generally preferred as they promote both the oxidative addition and reductive elimination steps.[6][9] Triphenylphosphine (PPh₃) was one of the earliest and most widely used ligands.[6] More advanced and highly effective ligands include dialkylbiaryl phosphines (e.g., SPhos, XPhos) and N-heterocyclic carbenes (NHCs).[8][9] The choice of ligand can significantly impact the reaction's scope, allowing for the coupling of challenging substrates like aryl chlorides and sterically hindered partners.[8]

| Ligand Class | Specific Ligand | Key Features |

| Triarylphosphines | PPh₃ | Classic, widely used, but may require higher temperatures.[13] |

| Dialkylbiaryl Phosphines | SPhos, XPhos | Bulky and electron-rich; highly effective for a broad range of substrates, including challenging ones.[9] |

| Ferrocenyl Phosphines | dppf | Bidentate ligand, often used in the form of [Pd(dppf)Cl₂].[3] |

| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors, offering high stability and activity.[3] |

The Organoboron Reagent

A wide variety of organoboron compounds can be used in Suzuki-Miyaura coupling, with boronic acids and their esters being the most common.[14]

-

Boronic Acids (R-B(OH)₂): These are often the default choice due to their commercial availability and ease of preparation.[3] However, they can be prone to decomposition, particularly protodeboronation, under certain conditions.[3]

-

Boronic Esters (R-B(OR)₂): Boronic esters, such as pinacol esters, offer greater stability compared to their corresponding boronic acids, which helps to prevent protodeboronation.[3][14] They can be prepared via the Miyaura borylation reaction.[3] Recent research has shown that boronic esters can undergo transmetalation directly without prior hydrolysis.[14]

-

Organotrifluoroborates (R-BF₃K): Potassium organotrifluoroborates are another class of stable and easy-to-handle organoboron reagents.[15]

The Organic Halide or Pseudohalide

The electrophilic partner in the Suzuki-Miyaura coupling is typically an organic halide or a pseudohalide like a triflate.[3]

-

Aryl and Vinyl Halides: Aryl and vinyl bromides and iodides are common substrates that readily undergo oxidative addition.[3] Aryl chlorides are more challenging due to the stronger C-Cl bond but can be effectively coupled using more active catalyst systems with electron-rich and bulky ligands.[3]

-

Alkyl Halides: Unactivated alkyl halides are more difficult substrates for Suzuki-Miyaura coupling due to the potential for β-hydride elimination.[16] However, specialized nickel and palladium catalyst systems have been developed to facilitate these couplings.[16]

-

Pseudohalides: Triflates (OTf) are excellent leaving groups and are often more reactive than the corresponding bromides.[2]

The Base

The base is a critical component of the Suzuki-Miyaura reaction, primarily facilitating the transmetalation step.[10]

-

Role of the Base: The base activates the boronic acid to form a more nucleophilic boronate "ate" complex, which then reacts with the palladium(II) halide intermediate.[10] An alternative proposed pathway involves the base reacting with the palladium(II) halide complex to form a palladium(II) hydroxide complex, which then reacts with the neutral boronic acid.[10] The operative pathway can depend on the specific reaction conditions.

-

Common Bases: A variety of inorganic and organic bases have been employed. Inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are most common.[3][10] The choice of base can significantly influence the reaction's yield and rate.[10] For base-sensitive substrates, weaker bases or alternative methods that proceed in the absence of a base have been developed.[17]

Experimental Protocol: A Practical Workflow

The following provides a general, step-by-step methodology for a typical Suzuki-Miyaura cross-coupling reaction. It is important to note that optimal conditions are highly dependent on the specific substrates and catalyst system used.[9]

General Procedure for Suzuki-Miyaura Coupling

-

Reagent Preparation:

-

Ensure all reagents and solvents are of appropriate purity.

-

Degas solvents by sparging with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

-

-

Reaction Setup:

-

To a dry reaction vessel (e.g., a round-bottom flask or a sealed tube) equipped with a magnetic stir bar, add the organic halide (1.0 equiv), the organoboron reagent (1.1-1.5 equiv), and the base (2.0-3.0 equiv).

-

Add the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 1-5 mol%, typically in a 1:1 or 2:1 ligand-to-palladium ratio).[9]

-

Evacuate the vessel and backfill with an inert gas. This cycle should be repeated three times to ensure an inert atmosphere.

-

Add the degassed solvent(s) via syringe. Common solvents include toluene, dioxane, THF, and DMF, often with the addition of water.[3]

-

-

Reaction Execution and Monitoring:

-

Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir vigorously.

-

Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[9]

-

-

Workup and Purification:

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).[1]

-

Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by a suitable method, such as flash column chromatography, to obtain the desired coupled product.[9]

-

Applications in Drug Discovery and Development

The Suzuki-Miyaura cross-coupling reaction has had a profound impact on the pharmaceutical industry, enabling the efficient synthesis of complex molecules that are active pharmaceutical ingredients (APIs) or key intermediates.[18][19] Its versatility and functional group tolerance make it particularly well-suited for late-stage functionalization in drug discovery programs.[14]

Synthesis of Marketed Drugs

Numerous blockbuster drugs are synthesized using the Suzuki-Miyaura coupling as a key step.

-

Losartan: An angiotensin II receptor antagonist used to treat high blood pressure, the synthesis of Losartan involves a key Suzuki-Miyaura coupling step.[19]

-

Crizotinib: A potent and selective inhibitor of anaplastic lymphoma kinase (ALK) and mesenchymal-epithelial transition factor (MET), Crizotinib is synthesized via a late-stage Suzuki-Miyaura coupling using a pinacol boronic ester.[14]

-

Lumacaftor: A drug used to treat cystic fibrosis, the synthesis of Lumacaftor was streamlined by performing the critical biaryl formation via a Suzuki-Miyaura coupling early in the synthetic route.[19]

The ability to rapidly create libraries of compounds by varying the coupling partners has also made the Suzuki-Miyaura reaction a powerful tool in medicinal chemistry for structure-activity relationship (SAR) studies.[19]

Conclusion: An Enduring Legacy

The Suzuki-Miyaura cross-coupling reaction has fundamentally transformed the landscape of organic synthesis. Its robustness, broad applicability, and favorable environmental profile have solidified its position as a go-to method for carbon-carbon bond formation in both academic research and industrial applications, particularly in the pharmaceutical sector. A thorough understanding of the reaction's mechanism and the interplay of its various components is paramount for optimizing reaction conditions and achieving the efficient synthesis of complex molecular architectures. As research continues to push the boundaries of this remarkable reaction, its legacy as a cornerstone of modern chemistry is certain to endure.

References

- 1. benchchem.com [benchchem.com]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. Yoneda Labs [yonedalabs.com]

- 4. mt.com [mt.com]

- 5. mdpi.com [mdpi.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. benchchem.com [benchchem.com]

- 14. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry [mdpi.com]

- 19. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

Physical characteristics of dimethyl pyrazole compounds

An In-Depth Technical Guide to the Physical Characteristics of Dimethylpyrazole Compounds

Authored by: Gemini, Senior Application Scientist

Abstract

Dimethylpyrazoles are a cornerstone class of heterocyclic compounds, serving as pivotal structural motifs in pharmaceuticals, agrochemicals, and materials science. The isomeric landscape of these compounds, dictated by the placement of two methyl groups on the pyrazole scaffold, gives rise to a fascinating array of distinct physical characteristics. Understanding these properties is not merely an academic exercise; it is fundamental to predicting a molecule's behavior—from its solubility in a reaction vessel to its pharmacokinetic profile in a biological system. This technical guide provides an in-depth exploration of the physical characteristics of key dimethylpyrazole isomers, synthesizing empirical data with mechanistic explanations to offer researchers, scientists, and drug development professionals a comprehensive and practical resource. We will delve into the core physical properties, spectroscopic signatures, and crystalline nature of these compounds, underpinned by field-proven experimental protocols and authoritative references.

The Isomeric Landscape of Dimethylpyrazoles

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The addition of two methyl groups can result in several constitutional isomers, with the most commonly encountered in research and synthesis being 3,5-dimethylpyrazole, 1,3-dimethylpyrazole, 1,4-dimethylpyrazole, and 3,4-dimethylpyrazole. The seemingly subtle shift of a methyl group, particularly onto one of the nitrogen atoms, dramatically alters the molecule's ability to engage in intermolecular forces, which in turn governs its physical state, solubility, and boiling point.[1]

Caption: N-H···N Hydrogen Bonding in Pyrazoles.

Field-Proven Experimental Protocols

To ensure data integrity and reproducibility, standardized methodologies are essential. The following protocols describe core techniques for characterizing the physical properties of dimethylpyrazole compounds.

Protocol 1: Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid dimethylpyrazole isomer transitions to a liquid.

Methodology:

-

Sample Preparation: Ensure the crystalline sample is dry and finely powdered. A small amount is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

-

Heating: Begin heating at a rapid rate until the temperature is ~15-20 °C below the expected melting point.

-

Ramped Heating: Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

-

Observation: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2).

-

Reporting: The melting point is reported as the range T1-T2. For a pure compound, this range should be narrow (< 2 °C).

Protocol 2: Thermodynamic Solubility Determination (Isothermal Saturation Method)

Objective: To quantitatively measure the solubility of a dimethylpyrazole in a specific solvent at a constant temperature. This protocol is based on the methodology described in authoritative literature. [2] Methodology:

-

System Preparation: Add an excess amount of the solid dimethylpyrazole to a known volume of the chosen solvent in a sealed, jacketed glass vessel.

-

Equilibration: Maintain a constant temperature using a circulating water bath connected to the vessel's jacket. Stir the suspension vigorously with a magnetic stirrer for a sufficient time (e.g., 24 hours) to ensure solid-liquid equilibrium is reached.

-

Phase Separation: Cease stirring and allow the undissolved solid to settle for several hours at the same constant temperature.

-

Sampling: Carefully withdraw a known volume of the clear, saturated supernatant using a pre-heated syringe fitted with a particle filter (e.g., 0.45 µm) to prevent aspiration of solid particles.

-

Quantification: Accurately weigh the withdrawn sample. Evaporate the solvent under controlled conditions (e.g., vacuum oven at a moderate temperature) until a constant weight of the dissolved solid is achieved.

-

Calculation: The mole fraction solubility (x) is calculated using the masses of the solute and solvent in the withdrawn sample and their respective molar masses.

-

Validation: Repeat the process at different temperatures to generate a solubility curve.

Caption: Workflow for Isothermal Solubility Determination.

Conclusion

The physical characteristics of dimethylpyrazole compounds are a textbook example of structure-property relationships in organic chemistry. The presence or absence of an N-H proton is the single most important structural feature, fundamentally dictating the compound's physical state, melting point, boiling point, and solubility profile through its control of intermolecular hydrogen bonding. N-methylated isomers are typically liquids with lower boiling points, while N-H isomers are higher-melting solids. These properties, in conjunction with their unique spectroscopic fingerprints, provide researchers with the essential knowledge to select, identify, and effectively utilize the correct isomer for applications ranging from ligand synthesis to the development of novel therapeutic agents.

References

-

Wikipedia. 3,5-Dimethylpyrazole. [Link]

-

ChemBK. 3,4-Dimethylpyrazole. [Link]

-

SciSpace. The Molecular and Crystal Structure of 3,5-Dimethylpyrazole with Chloranilic Acid Adduct. [Link]

-

BOSS CHEMICAL. 3 5-Dimethylpyrazole 67-51-6. [Link]

-

ARKIVOC. The structure of 3,5-dimethylpyrazole/carboxylic acids co-crystals. [Link]

-

PubChem. 3,4-dimethyl-1H-pyrazole | C5H8N2 | CID 137735. [Link]

-

ResearchGate. Solubility determination and thermodynamic modelling of 3,5-dimethylpyrazole in nine organic solvents from T = (283.15 to 313.15) K and mixing properties of solutions. [Link]

-

Ataman Kimya. 3,5-DMP (3,5 DIMETHYLPYRAZOLE). [Link]

-

PMC - NIH. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. [Link]

-

Springer. Extracting 1,3-dimethylpyrazole and 1,5-dimethylpyrazole from binary industrial mixtures. [Link]

Sources

Navigating the Nuances of Pyrazole Boronic Acids: A Technical Guide to Stability and Storage

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

Abstract